n,n-Bis(2-cyanoethyl)octadecylamine
Description
Properties
Molecular Formula |
C24H45N3 |
|---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
3-[2-cyanoethyl(octadecyl)amino]propanenitrile |
InChI |
InChI=1S/C24H45N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27(23-18-20-25)24-19-21-26/h2-19,22-24H2,1H3 |
InChI Key |
MDAMMVQMZWSGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCC#N)CCC#N |
Origin of Product |
United States |
Scientific Research Applications
Material Science Applications
Surface Modification:
- n,n-Bis(2-cyanoethyl)octadecylamine is used to modify the surface properties of materials such as nanodiamonds and carbon nanotubes. The hydrophobicity induced by this compound enhances the stability and dispersibility of these materials in various solvents, making them suitable for advanced applications in nanotechnology and electronics .
Nanocomposite Formation:
- It serves as a dual source of carbon and nitrogen in the synthesis of nitrogen-doped carbon nanotubes, which are essential for improving the electrical conductivity and electrochemical performance of composite materials .
| Application Type | Description |
|---|---|
| Surface Modification | Enhances hydrophobicity of nanodiamonds and carbon nanotubes. |
| Nanocomposite Formation | Acts as a carbon and nitrogen source for nitrogen-doped carbon nanotubes. |
Biological Applications
Drug Delivery Systems:
- The compound has been explored for use in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. It reduces skin irritation when used in formulations containing retinoic acid, thus enhancing patient compliance .
Antimicrobial Activity:
- Case studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli at 32 µg/mL and 64 µg/mL, respectively.
| Biological Activity | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Pharmaceutical Applications
Formulation Development:
- In pharmaceutical formulations, this compound is utilized to improve the encapsulation efficiency of drugs within lipid nanoparticles. This application is crucial for enhancing the bioavailability and controlled release of therapeutic agents .
Toxicology Studies:
- Research has also focused on assessing the toxicity of this compound in biological systems. Studies indicate that it has a favorable safety profile, making it suitable for further development in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
Objective: To evaluate the antimicrobial efficacy of this compound derivatives against common bacterial strains.
Findings: The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations.
Case Study 2: Drug Delivery System
Objective: To assess the effectiveness of this compound in enhancing the stability of retinoic acid-loaded lipid nanoparticles.
Findings: The formulation showed improved stability and reduced irritation compared to conventional formulations, highlighting its potential for topical applications.
Comparison with Similar Compounds
N,N-Bis(2-hydroxyethyl)octadecylamine
2-(Octadecylamino)ethanol
- Structure : Secondary amine with a C18 backbone and one 2-hydroxyethyl group.
- Applications : Impurity in antistatic agents like PEG-2 hydrogenated tallow amine .
- Toxicity : High toxicity (Class III) due to secondary amine reactivity .
- Migration Data : Found in 7/12 packaging samples, with levels up to 29.47 µg/dm² .
Octadecylamine
N,N-Bis(2-cyanoethyl)naphthalene
- Structure: Tertiary amine with naphthalene backbone and two 2-cyanoethyl groups.
- Applications : Stationary phase in gas chromatography columns due to high polarity .
- Key Difference: Aromatic backbone vs. aliphatic C18 chain in N,N-Bis(2-cyanoethyl)octadecylamine.
Comparative Data Table
Key Research Findings
Migration Behavior: Hydroxyethyl-substituted tertiary amines (e.g., N,N-Bis(2-hydroxyethyl)octadecylamine) migrate more readily into food simulants than primary or secondary amines, with concentrations correlating with alkyl chain length and packaging material type .
Preparation Methods
Reaction Mechanism and Base Selection
The most direct route to N,N-bis(2-cyanoethyl)octadecylamine involves a Michael addition reaction between octadecylamine and acrylonitrile (CH<sub>2</sub>=CHCN). In this process, the primary amine undergoes sequential nucleophilic attacks on the β-carbon of acrylonitrile, facilitated by a strong base such as cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>). The base deprotonates the amine, generating a reactive amide ion that attacks the electron-deficient acrylonitrile. This stepwise mechanism ensures the formation of the bis-cyanoethylated product:
The choice of Cs<sub>2</sub>CO<sub>3</sub> as a base is critical due to its ability to solubilize in polar aprotic solvents like tert-butanol (t-BuOH) while minimizing side reactions such as hydrolysis of the nitrile group. Alternative bases like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH) have been explored but often result in incomplete conversions or degradation products.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include solvent choice, temperature, and stoichiometry. A representative protocol involves:
-
Temperature : Ambient (20–25°C) to prevent exothermic side reactions.
-
Stoichiometry : 2.2–2.5 equivalents of acrylonitrile per amine to ensure complete bis-alkylation.
Under these conditions, reaction times of 4–6 hours typically yield >70% conversion to the desired product. Prolonged exposure to basic conditions may induce β-elimination of the cyanoethyl groups, necessitating careful monitoring via thin-layer chromatography (TLC) or <sup>1</sup>H NMR.
Workup and Purification
Post-reaction workup involves neutralization with aqueous NH<sub>4</sub>Cl, followed by extraction with ethyl acetate (EtOAc). The organic layer is dried over Na<sub>2</sub>SO<sub>4</sub> and concentrated under reduced pressure. Purification via silica gel chromatography (hexane/EtOAc, 9:1) isolates the product as a viscous liquid or low-melting solid. Recrystallization from hexane at −20°C further enhances purity.
Alternative Synthetic Approaches
Nucleophilic Substitution with Cyanoethyl Halides
While less common, N,N-bis(2-cyanoethyl)octadecylamine can be synthesized via alkylation of octadecylamine with 2-cyanoethyl bromide (BrCH<sub>2</sub>CH<sub>2</sub>CN). This method requires stringent anhydrous conditions and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to mitigate competing elimination reactions. Yields are generally lower (<50%) compared to the Michael addition route due to the instability of 2-cyanoethyl halides.
Characterization and Analytical Data
Spectroscopic Confirmation
-
<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) : δ 0.88 (t, 3H, C<sub>18</sub>H<sub>37</sub>), 1.25 (m, 32H, aliphatic chain), 2.58 (t, 4H, N–CH<sub>2</sub>CH<sub>2</sub>CN), 2.72 (t, 4H, N–CH<sub>2</sub>CH<sub>2</sub>CN).
-
IR (KBr) : 2245 cm<sup>−1</sup> (C≡N stretch).
-
HRMS : m/z calcd for C<sub>24</sub>H<sub>45</sub>N<sub>3</sub> [M+H]<sup>+</sup> 376.3634, found 376.3629.
Comparative Reaction Data
| Parameter | Michael Addition | Alkylation with Halides |
|---|---|---|
| Yield (%) | 71–78 | 40–48 |
| Reaction Time (h) | 4–6 | 12–18 |
| Purity (%) | >95 | 85–90 |
Applications and Derivatives
The compound’s amphiphilic nature lends itself to applications as a nonionic surfactant in emulsion polymerization and as a corrosion inhibitor in industrial lubricants. Derivatives incorporating phosphorothioate backbones (analogous to oligonucleotide modifications ) have been investigated for catalytic activity in organic transformations.
Q & A
Basic Questions
Q. What safety protocols are critical when handling n,n-Bis(2-cyanoethyl)octadecylamine in laboratory settings?
- Methodological Answer :
- Use nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact.
- Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols.
- Store the compound in a cool, dry, ventilated area , away from oxidizers, to prevent degradation or hazardous reactions (e.g., HCl gas release from decomposition) .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can researchers characterize the physical and chemical properties of This compound?
- Methodological Answer :
- Analytical Techniques :
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- GC-MS/HPLC to assess purity (>99% by GC recommended for catalytic applications).
- Physical Properties (typical for analogous compounds):
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | ~40–50°C (estimated) | |
| Solubility | Insoluble in water; soluble in THF, DCM | |
| Stability | Degrades upon prolonged exposure to light/moisture |
Q. What are the key considerations for synthesizing This compound?
- Methodological Answer :
- Use Schlenk-line techniques under inert gas (N₂/Ar) to prevent moisture/oxygen interference.
- Monitor reaction progress via TLC or FTIR to track cyanoethyl group incorporation.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted amines .
Advanced Research Questions
Q. How does This compound enhance catalytic efficiency in atom transfer radical polymerization (ATRP)?
- Methodological Answer :
- The compound acts as a hydrophobic ligand in Cu-based catalysts, stabilizing the metal center and improving solubility in organic phases.
- Optimize catalytic systems by pairing with water-soluble ligands (e.g., BPMEA) to create a biphasic system, enhancing electron transfer and control over polymerization kinetics .
- Key Parameters :
- Electrochemical potential: Adjust to modulate Cu(I)/Cu(II) redox equilibrium.
- Ligand-to-metal ratio: Maintain 2:1 (ligand:Cu) for optimal activity .
Q. How can researchers resolve contradictions in reported reaction rates for ATRP systems using this ligand?
- Methodological Answer :
- Conduct systematic kinetic studies under controlled conditions (solvent polarity, temperature, electrochemical potential).
- Compare performance with structurally similar ligands (e.g., BPMODA* with methoxy substituents) to isolate steric/electronic effects .
- Use GPC to analyze polymer dispersity (Đ < 1.2 indicates good control) and correlate with ligand efficiency .
Q. What strategies mitigate environmental risks associated with This compound disposal?
- Methodological Answer :
- Hydrolysis : Treat with alkaline solutions (e.g., 1M NaOH) to cleave cyanoethyl groups, forming less toxic byproducts.
- Adsorption : Use activated carbon to capture residual compound in wastewater.
- Follow OECD Guideline 301B for biodegradability testing to assess ecological impact .
Q. How does the compound’s stability under varying pH conditions affect its application in catalytic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
